4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Overview
Description
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O and a molecular weight of 259 g/mol . It is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring. This compound is typically a pale yellow liquid at room temperature .
Scientific Research Applications
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene has several applications in scientific research:
Safety and Hazards
“4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene” is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene involves the halogenation of a suitable precursor. One common method includes the reaction of 4-bromophenol with trifluoromethoxybenzene under specific conditions . The reaction is typically carried out in the presence of a catalyst such as iron at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions may produce phenolic compounds .
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes .
Comparison with Similar Compounds
- 4-Bromo-2-fluorophenyl trifluoromethyl ether
- 4-Bromo-alpha,alpha,alpha,2-tetrafluoroanisole
- 5-Bromo-2-(trifluoromethoxy)fluorobenzene
Uniqueness: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene is unique due to its specific combination of bromine, fluorine, and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSFDYRKNUCGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381984 | |
Record name | 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105529-58-6 | |
Record name | 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105529-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluoro-1-trifluoromethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Fluoro-4-(trifluoromethoxy)bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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